4-(Methylsulfonylmethyl)benzoperoxoic acid
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Overview
Description
4-(Methylsulfonylmethyl)benzoperoxoic acid is an organic compound with the molecular formula C9H10O5S and a molecular weight of 230.24 g/mol . This compound is characterized by the presence of a benzene ring substituted with a methylsulfonylmethyl group and a peroxoic acid group. It is typically used in various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonylmethyl)benzoperoxoic acid involves the reaction of 4-(Methylsulfonylmethyl)benzoic acid with hydrogen peroxide in the presence of an acid catalyst . The reaction conditions typically include maintaining a low temperature to prevent decomposition of the peroxoic acid group.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonylmethyl)benzoperoxoic acid undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent due to the presence of the peroxoic acid group.
Reduction: The compound can be reduced to 4-(Methylsulfonylmethyl)benzoic acid under specific conditions.
Substitution: The methylsulfonylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include various oxidized derivatives of the benzene ring.
Reduction: The major product is 4-(Methylsulfonylmethyl)benzoic acid.
Substitution: Substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methylsulfonylmethyl)benzoperoxoic acid has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential effects on biological systems due to its oxidative properties.
Medicine: Explored for its potential use in drug development and as a chemical probe.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonylmethyl)benzoperoxoic acid primarily involves its ability to act as an oxidizing agent. The peroxoic acid group can transfer oxygen atoms to various substrates, leading to their oxidation. This property makes it useful in various oxidative transformations in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonylmethyl)benzoic acid: Lacks the peroxoic acid group and thus has different reactivity.
4-Hydroxyphenylboronic acid: Contains a boronic acid group instead of the peroxoic acid group.
4-Methoxybenzoic acid: Contains a methoxy group instead of the methylsulfonylmethyl group.
Uniqueness
4-(Methylsulfonylmethyl)benzoperoxoic acid is unique due to the presence of both the methylsulfonylmethyl group and the peroxoic acid group, which confer distinct oxidative properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
4-(methylsulfonylmethyl)benzenecarboperoxoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S/c1-15(12,13)6-7-2-4-8(5-3-7)9(10)14-11/h2-5,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJMPQSBBLFRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)C(=O)OO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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